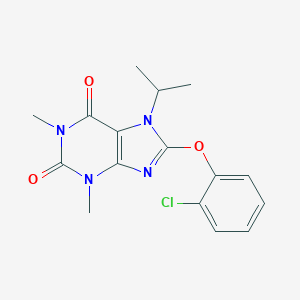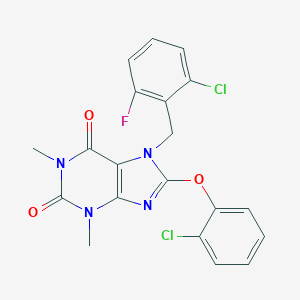![molecular formula C19H12ClNO5S B300473 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300473.png)
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CBX-129801, has been found to have a range of biochemical and physiological effects that make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione involves the inhibition of several key enzymes and signaling pathways. Specifically, this compound has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a role in cell proliferation and survival. This compound has also been found to inhibit the activity of the nuclear factor-κB (NF-κB) signaling pathway, which is involved in inflammation and immune responses. Additionally, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. In cancer cells, this compound has been found to inhibit cell proliferation and induce cell cycle arrest. In animal models, this compound has been found to reduce inflammation and oxidative stress, leading to improved cardiac function and reduced myocardial damage. In neuronal cells, this compound has been found to protect against oxidative stress and apoptosis, suggesting its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is its broad range of potential applications in scientific research. Its anti-proliferative, anti-inflammatory, and neuroprotective effects make it a promising candidate for various research fields. Additionally, this compound has been found to have low toxicity and high selectivity, making it a safer alternative to other compounds with similar effects. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione. One area of research is the development of new cancer therapies based on the compound's anti-proliferative effects. Another area of research is the use of this compound in the treatment of heart disease, particularly in the context of myocardial ischemia-reperfusion injury. Additionally, further research is needed to fully understand the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, research is needed to develop new methods for administering this compound to overcome its limited solubility in water.
Synthesemethoden
The synthesis of 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione involves several steps, including the reaction of 6-chloro-1,3-benzodioxole with ethyl acetoacetate and thiosemicarbazide, followed by the addition of benzaldehyde. The resulting product is purified using column chromatography to obtain the final compound. The synthesis of this compound has been described in detail in several scientific publications, including a study by Zhang et al. (2014).
Wissenschaftliche Forschungsanwendungen
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific research fields, including cancer research, cardiovascular research, and neurobiology. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies. In cardiovascular research, this compound has been shown to have protective effects against myocardial ischemia-reperfusion injury, suggesting its potential use in the treatment of heart disease. In neurobiology, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C19H12ClNO5S |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H12ClNO5S/c20-13-8-16-15(25-10-26-16)6-12(13)7-17-18(23)21(19(24)27-17)9-14(22)11-4-2-1-3-5-11/h1-8H,9-10H2/b17-7- |
InChI-Schlüssel |
GPYMEDQPTYJIDA-IDUWFGFVSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4)Cl |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4)Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 3-chlorobenzoate](/img/structure/B300390.png)



![Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)


![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)
![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)




